N-{5-[(2,6-Dichlorophenyl)methoxy]pyrazin-2-yl}ethenesulfonamide
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Overview
Description
N-{5-[(2,6-Dichlorophenyl)methoxy]pyrazin-2-yl}ethenesulfonamide is a chemical compound with the molecular formula C13H11Cl2N3O3S It is known for its unique structure, which includes a pyrazine ring substituted with a dichlorophenyl group and an ethenesulfonamide moiety
Preparation Methods
The synthesis of N-{5-[(2,6-Dichlorophenyl)methoxy]pyrazin-2-yl}ethenesulfonamide typically involves the reaction of a suitable chalcone with p-hydrazinobenzenesulfonamide hydrochloride in a 1:1.1 mol ratio in ethanol. The reaction is carried out in the presence of glacial acetic acid and is refluxed for several hours. The progress of the reaction is monitored using thin-layer chromatography (TLC) with a chloroform:methanol solvent system .
Chemical Reactions Analysis
N-{5-[(2,6-Dichlorophenyl)methoxy]pyrazin-2-yl}ethenesulfonamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ethenesulfonamide group to an ethylsulfonamide group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dichlorophenyl moiety.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N-{5-[(2,6-Dichlorophenyl)methoxy]pyrazin-2-yl}ethenesulfonamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has been studied for its potential biological activities, including antibacterial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-{5-[(2,6-Dichlorophenyl)methoxy]pyrazin-2-yl}ethenesulfonamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes, which can lead to various biological effects. For example, it may inhibit acetylcholinesterase, affecting nerve impulse transmission .
Comparison with Similar Compounds
N-{5-[(2,6-Dichlorophenyl)methoxy]pyrazin-2-yl}ethenesulfonamide can be compared with other pyrazine derivatives, such as:
- N-{5-[(2,4-Dimethoxyphenyl)methoxy]pyrazin-2-yl}ethenesulfonamide
- N-{5-[(4-Bromophenyl)methoxy]pyrazin-2-yl}ethenesulfonamide
These compounds share similar structural features but differ in their substituents, leading to variations in their chemical and biological properties.
Properties
CAS No. |
642084-58-0 |
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Molecular Formula |
C13H11Cl2N3O3S |
Molecular Weight |
360.2 g/mol |
IUPAC Name |
N-[5-[(2,6-dichlorophenyl)methoxy]pyrazin-2-yl]ethenesulfonamide |
InChI |
InChI=1S/C13H11Cl2N3O3S/c1-2-22(19,20)18-12-6-17-13(7-16-12)21-8-9-10(14)4-3-5-11(9)15/h2-7H,1,8H2,(H,16,18) |
InChI Key |
AWHNAIPTEPIORV-UHFFFAOYSA-N |
Canonical SMILES |
C=CS(=O)(=O)NC1=CN=C(C=N1)OCC2=C(C=CC=C2Cl)Cl |
Origin of Product |
United States |
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